7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated coumarin derivative, while reduction of a nitro group can yield an aminated coumarin derivative.
Scientific Research Applications
7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-8-methylcoumarin: Lacks the tetrazole ring, which may result in different biological activities and applications.
3-(1H-Tetrazol-5-yl)coumarin: Similar structure but lacks the methoxy and methyl groups, which can affect its chemical properties and reactivity.
Uniqueness
The presence of both the methoxy and tetrazole groups in 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin makes it unique compared to other coumarin derivatives. These functional groups contribute to its distinct chemical reactivity and potential for various applications in scientific research and industry .
Properties
CAS No. |
76239-44-6 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-methoxy-8-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-6-9(18-2)4-3-7-5-8(11-13-15-16-14-11)12(17)19-10(6)7/h3-5H,1-2H3,(H,13,14,15,16) |
InChI Key |
VNTWUDLCNAVTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NNN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.